molecular formula C14H23Cl2N3O2 B000254 Metoclopramide hydrochloride CAS No. 7232-21-5

Metoclopramide hydrochloride

Cat. No.: B000254
CAS No.: 7232-21-5
M. Wt: 336.3 g/mol
InChI Key: RVFUNJWWXKCWNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metoclopramide hydrochloride primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . It also has an agonistic effect on serotonin 5-HT4 receptors .

Mode of Action

This compound acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors, inhibiting their activity . This action prevents nausea and vomiting triggered by most stimuli . At higher doses, its antagonistic activity at 5-HT3 receptors may also contribute to its antiemetic effect .

Biochemical Pathways

The drug’s primary mechanism involves the inhibition of dopamine and serotonin receptors in the brain, which leads to its antiemetic effects . It also enhances the response to acetylcholine of tissue in the upper GI tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions .

Pharmacokinetics

This compound is rapidly and well absorbed from the gastrointestinal tract, undergoing variable first-pass metabolism . The elimination half-life of metoclopramide is dose-dependent, with a mean of 4.5 hours . It is primarily excreted in the urine, with about 85% of the administered dose being eliminated this way .

Result of Action

The primary result of this compound’s action is the stimulation of motility in the upper gastrointestinal tract . This leads to an increase in the rate of gastric emptying and a decrease in the incidence of gastroesophageal reflux . It also has potent anti-nausea and anti-emetic effects, making it useful in the treatment of conditions such as diabetic gastroparesis and gastroesophageal reflux disease (GERD), and in the prevention of nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the rate of gastric emptying stimulated by the drug . Additionally, the drug’s effectiveness can be impacted by the individual’s metabolic rate, which can be influenced by factors such as age, overall health status, and the presence of other medical conditions .

Biochemical Analysis

Biochemical Properties

Metoclopramide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Metoclopramide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides .

Comparison with Similar Compounds

Uniqueness: Metoclopramide hydrochloride is unique in its dual action as both a dopamine antagonist and a prokinetic agent. Unlike domperidone, it crosses the blood-brain barrier, which can lead to central nervous system side effects . Compared to cisapride, this compound has a broader range of applications, including its use in treating gastroparesis and facilitating small bowel intubation .

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFUNJWWXKCWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

364-62-5 (Parent)
Record name Metoclopramide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10964306
Record name Metoclopramide monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2576-84-3, 7232-21-5, 54143-57-6
Record name Metoclopramide dihydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoclopramide hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=7232-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Metoclopramide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoclopramide hydrochloride
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Record name Metoclopramide monohydrochloride
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Record name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride
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Record name METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Metoclopramide hydrochloride is a dopamine receptor antagonist that also exhibits some prokinetic effects attributed to its 5-HT4 receptor agonism. [] While its precise mechanism in treating conditions like gastroparesis is not fully elucidated, it is believed to enhance gastric emptying by increasing antral contractions and relaxing the pyloric sphincter. []

A: Yes, this compound also interacts with 5-HT4 receptors, which contributes to its prokinetic effects. [] It's important to note that its affinity for these receptors is weaker compared to its dopamine receptor antagonism. []

A: The molecular formula of this compound is C14H22ClN3O2·HCl, and its molecular weight is 354.29 g/mol. []

A: Yes, several spectroscopic techniques have been employed to characterize this compound. These include Fourier Transform Infrared (FTIR) spectroscopy [, ] and Nuclear Magnetic Resonance (NMR) spectroscopy. [] FTIR is particularly useful in identifying functional groups and assessing drug-excipient compatibility. [, ]

A: Milling of anhydrous this compound can increase its reactivity towards the Maillard reaction, particularly when combined with lactose. This is attributed to increased surface area, formation of amorphous content, and the creation of defects during the milling process. []

A: Increasing the compression pressure during tablet manufacturing can lead to a higher rate of Maillard reaction between this compound and lactose. This is attributed to increased contact between the reactants and higher water retention within the tablets. []

A: Yes, solid dispersion techniques utilizing carriers like HPβCD, PVP K30, and PLX-188 have been shown to significantly improve the aqueous solubility of this compound. []

A: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. []

A: Yes, food can delay the absorption of this compound, although the overall extent of absorption remains largely unaffected. []

A: The absolute bioavailability of orally administered this compound tablets is around 80.9%. [] Nasal administration of a mucoadhesive spray containing 5% this compound showed an absolute bioavailability of 59%. [] Although lower than oral, this still represents a viable alternative route, especially in situations where oral administration is difficult. []

A: A study involving 20 horses diagnosed with chronic gastric dilatation showed that long-term treatment with this compound, coupled with adapted feeding management, led to complete clinical improvement in 15 horses and partial improvement in four horses. [] The study suggests this compound as a potential long-term treatment option for this condition in horses. []

ANone: Several analytical methods have been developed and validated for the quantification of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): [, , , ] Offers high sensitivity and selectivity for determining drug content in pharmaceutical formulations.
  • UV Spectrophotometry: [, , , , , ] This technique relies on the drug's ability to absorb UV light, enabling quantification in pure form and formulations.
  • Turbidimetry: [] Measures the turbidity produced by precipitating this compound with a specific reagent, allowing for indirect quantification.

A: this compound is considered a highly water-soluble drug. [] Studies comparing its release from pellets coated with HPMC (water-soluble polymer) or Surelease (water-insoluble polymer) showed faster release from HPMC-coated pellets, highlighting the impact of solubility on drug release. []

A: Yes, the type of polymer significantly influences the release profile of this compound. Studies comparing HPMC and Surelease coatings demonstrated slower and more controlled release from Surelease-coated pellets, indicating its suitability for sustained drug delivery. [, ]

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